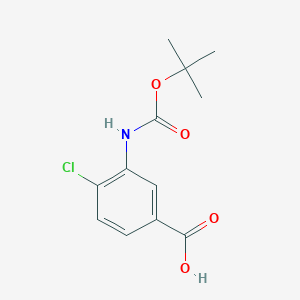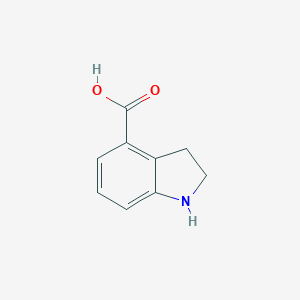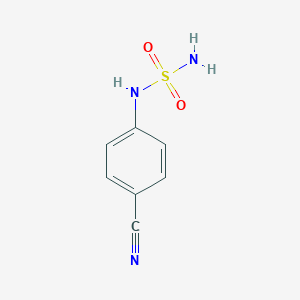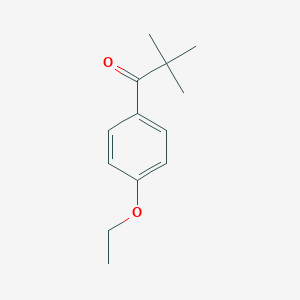
Acétate de tert-butyle 2-(pipéridin-4-yle)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl 2-(piperidin-4-yl)acetate and its derivatives involves multiple steps, starting from basic piperidine scaffolds to more complex structures through processes like acylation, sulfonation, and substitution. Studies have demonstrated various methods to synthesize tert-butyl piperidine derivatives, showcasing their versatility in organic synthesis (Mamat, Flemming, & Köckerling, 2012), (Kong et al., 2016).
Molecular Structure Analysis
The molecular structure of tert-butyl 2-(piperidin-4-yl)acetate derivatives has been elucidated through crystallographic and spectroscopic methods, revealing typical bond lengths and angles that highlight their stable conformations (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
Tert-butyl piperidine derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and hydrogenation, which are pivotal for further modifications and applications in synthesis. These reactions highlight the compound's chemical versatility and functionalizability (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
The physical properties of tert-butyl 2-(piperidin-4-yl)acetate derivatives, including their solubility, boiling points, and melting points, are crucial for their application in synthesis and pharmaceutical formulations. These properties are determined by the compound's molecular structure and substituents (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, of tert-butyl 2-(piperidin-4-yl)acetate derivatives are influenced by the piperidine core and the tert-butyl group. These properties are essential for understanding the compound's behavior in chemical reactions and its potential as a synthetic intermediate (Jona et al., 2009).
Applications De Recherche Scientifique
Propriétés chimiques
“Acétate de tert-butyle 2-(pipéridin-4-yle)” a une masse molaire de 199,29 . Il s'agit d'une substance solide ou semi-solide ou en morceaux ou liquide . Il doit être stocké dans un endroit sombre, scellé au sec et stocké au congélateur, sous -20 °C .
Synthèse
Ce composé peut être synthétisé par des réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine . Il s'agit notamment de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones .
Applications pharmacologiques
Les dérivés de la pipéridine, y compris “Acétate de tert-butyle 2-(pipéridin-4-yle)”, sont présents dans plus de vingt classes de produits pharmaceutiques . Ils jouent un rôle important dans l'industrie pharmaceutique .
Évaluation biologique
L'évaluation biologique des médicaments potentiels contenant la fraction pipéridine est un domaine de recherche actif . Cela comprend l'étude de leur activité biologique et de leur activité pharmacologique .
Agents antibactériens
Les dérivés d'arylurée d'aryloxy (1-phénylpropyle) diamines alicycliques, qui peuvent inclure “Acétate de tert-butyle 2-(pipéridin-4-yle)”, ont montré une activité antimicrobienne élevée
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s important to note that the mode of action can vary depending on the specific target and the biological context .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can be diverse and depend on a variety of factors, including the specific targets and pathways involved .
Propriétés
IUPAC Name |
tert-butyl 2-piperidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAIZEPNWNXJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634662 | |
| Record name | tert-Butyl (piperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180182-07-4 | |
| Record name | tert-Butyl (piperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



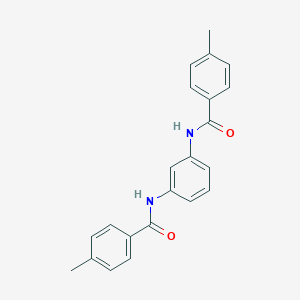
![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)



![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)
![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)


